Superior Side-Effect Profile: Absence of Sedation Compared to the GABAB Agonist Baclofen
BHF177 demonstrates a clear advantage over the prototypical GABAB agonist baclofen by lacking sedative effects at behaviorally active doses. In a head-to-head study in mice, baclofen induced significant sedation-like effects (reduced locomotor activity) at its highest tested dose of 2.5 mg/kg (i.p.), whereas BHF177 exhibited no such sedation at any dose tested up to 40 mg/kg (p.o.) [1].
| Evidence Dimension | Sedation-like effects (reduced locomotor activity) in mice |
|---|---|
| Target Compound Data | No sedation-like effects observed at 10, 20, or 40 mg/kg (p.o.) |
| Comparator Or Baseline | Baclofen: Significant sedation-like effects at 2.5 mg/kg (i.p.) |
| Quantified Difference | BHF177 shows no sedation up to 40 mg/kg, while baclofen induces sedation at 2.5 mg/kg (a >16-fold higher dose of BHF177 is non-sedating compared to a sedating dose of baclofen) |
| Conditions | Elevated plus maze, light/dark box, and Vogel conflict test in mice |
Why This Matters
The lack of sedation at therapeutic doses is critical for behavioral research and for avoiding confounding effects in CNS studies, making BHF177 a cleaner pharmacological tool.
- [1] Stopponi, S., Somaini, L., Cippitelli, A., Cannella, N., Braconi, S., Kallupi, M., ... & Ciccocioppo, R. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Neuropharmacology, 70, 156-167. View Source
